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An Objective Comparison of Methods for Third Heart Sound (S₃) Detection

The detection of a third heart sound (S₃), or ventricular gallop, is a critical diagnostic indicator

of ventricular dysfunction and heart failure.[1] This low-frequency sound, occurring in early

diastole, signifies rapid ventricular filling into a stiff or dilated ventricle.[2] For researchers and

clinicians in drug development, accurate S₃ detection can be a valuable non-invasive

biomarker for assessing cardiac function and the efficacy of novel therapies. This guide

provides a comparative analysis of various S₃ detection methods, supported by experimental

data, to aid in the selection of the most appropriate technique for clinical research.

Performance of S₃ Detection Methods
The efficacy of S₃ detection varies significantly across different methodologies. Traditional

auscultation is highly dependent on the clinician's experience, while automated methods using

phonocardiography (PCG) offer more objective and, in some cases, more sensitive

assessments. The following table summarizes the performance of key S₃ detection methods

based on published studies.
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Detection
Method

Population/
Condition

Sensitivity Specificity
Accuracy/A
UC

Source(s)

Auscultation

Cardiology

Attendings

Patients

undergoing

left-heart

catheterizatio

n

50% (for

elevated

LVEDP)

- - [3]

Cardiology

Fellows

Patients

undergoing

left-heart

catheterizatio

n

Fair

agreement

with PCG

- - [3]

Residents &

Interns

Patients

undergoing

left-heart

catheterizatio

n

No significant

agreement

with PCG

- - [3]

Phonocardiog

raphy (PCG)

Computerize

d Algorithm

Patients

undergoing

left-heart

catheterizatio

n

41% (for

elevated

LVEDP), 52%

(for reduced

LVEF)

92% (for

elevated

LVEDP), 87%

(for reduced

LVEF)

- [4]

Acoustic

Cardiography

Patients with

suspected

cardiac

disease

30.4% (in

patients with

LVEF <50%)

90.2% (in

patients with

LVEF ≥50%)

-

Acoustic

Cardiography

Emergency

department

patients with

dyspnea

- - Increased

diagnostic

accuracy

from 47% to

[5]
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69% in

patients with

"gray zone"

BNP levels

Automated

Signal

Processing

Wavelet

Transform-

Simplicity

Filter

Children and

elderly

patients with

heart failure

90.35% 92.35% -

Hilbert-Huang

Transform

Patients with

known S₃/S₄
90.4%

90.4%

(Precision)
- [2]

Implantable

Device-

Based

ICD with

Acceleromete

r

Patients with

ICD/CRT-D

85% (for

restrictive

filling pattern)

82% (for

restrictive

filling pattern)

- [6]

Meta-

Analysis

S₃ Detection

(Overall)

Diagnosis of

Heart Failure

(19 studies,

5,614

participants)

23% 94% AUC: 0.49 [6][7]

LVEDP: Left Ventricular End-Diastolic Pressure; LVEF: Left Ventricular Ejection Fraction; BNP:

B-type Natriuretic Peptide; ICD: Implantable Cardioverter-Defibrillator; CRT-D: Cardiac

Resynchronization Therapy Defibrillator; AUC: Area Under the Curve.
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Detailed methodologies are crucial for interpreting the performance data. Below are protocols

for three representative S₃ detection methods.

Clinical Auscultation with Phonocardiography Reference
This protocol is based on studies comparing physician auscultation to a computerized

phonocardiogram.

Patient Population: Adult patients scheduled for elective left-sided heart catheterization for

clinical evaluation.

Data Acquisition:

Auscultation: Physicians from different experience levels (e.g., interns, residents,

cardiology fellows, attending cardiologists) perform cardiac auscultation on each patient in

a quiet room. The patient is typically in the supine and left lateral decubitus positions. The

physicians are blinded to the patient's clinical data and other test results.

Phonocardiography: A digital electronic stethoscope is used to record heart sounds at the

cardiac apex. Recordings are typically 60 seconds in duration. These recordings are

analyzed by a computerized algorithm to identify S₁, S₂, and potential S₃ sounds based on

their timing and frequency characteristics.

Gold Standard Confirmation: The presence of ventricular dysfunction is confirmed using

objective measures such as:

Echocardiography: To measure Left Ventricular Ejection Fraction (LVEF).

Cardiac Catheterization: To measure Left Ventricular End-Diastolic Pressure (LVEDP).

Blood Sampling: To measure B-type Natriuretic Peptide (BNP) levels.

Data Analysis: The agreement between each physician's auscultatory findings and the

phonocardiogram results is calculated (e.g., using kappa statistics). The sensitivity and

specificity of both auscultation and phonocardiography are determined by comparing their

findings to the gold standard measures of ventricular dysfunction.
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Automated S₃ Detection using Wavelet Transform
This protocol describes a common signal processing approach for automated S₃ detection from

a recorded phonocardiogram.

Patient Population: Patients with and without a history of heart failure, as well as healthy

subjects (e.g., children, who often have a physiological S₃).

Data Acquisition:

A high-fidelity electronic stethoscope is used to record phonocardiogram (PCG) signals

from the apex of the heart.

The analog heart sound signal is converted to a digital signal with a suitable sampling

frequency (e.g., 1000 Hz).

Simultaneous recording of an electrocardiogram (ECG) is often performed to use the R-

wave as a timing reference for the cardiac cycle.

Signal Processing and S₃ Detection Algorithm:

Preprocessing: The raw PCG signal is filtered to remove noise and artifacts outside the

typical frequency range of heart sounds.

Segmentation: The continuous PCG signal is segmented into individual cardiac cycles

using the R-peaks from the simultaneously recorded ECG. The locations of the first (S₁)

and second (S₂) heart sounds are identified within each cycle.

Wavelet Transform: A discrete wavelet transform (DWT) is applied to the PCG signal. The

DWT decomposes the signal into different frequency sub-bands. This is particularly

effective for analyzing non-stationary signals like heart sounds, as it provides both time

and frequency information.

Feature Extraction: The low-frequency sub-bands of the wavelet decomposition are

analyzed, as the S₃ sound is characterized by its low-frequency content (typically 20-70

Hz).
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S₃ Identification: An algorithm searches for a distinct energy peak in the early diastolic

period (shortly after S₂) within the relevant low-frequency wavelet coefficients. A

thresholding mechanism is often applied to distinguish a true S₃ from background noise.

Validation: The performance of the automated algorithm (sensitivity, specificity) is validated

against a gold standard, which could be expert annotation of the PCG recordings or clinical

diagnosis of heart failure confirmed by echocardiography.

Implantable Device-Based S₃ Monitoring
This protocol outlines S₃ detection using an accelerometer within an implantable cardiac

device.

Patient Population: Patients with an implanted cardioverter-defibrillator (ICD) or cardiac

resynchronization therapy (CRT-D) device equipped with an accelerometer (e.g., as part of

the HeartLogic algorithm).

Data Acquisition:

The embedded accelerometer within the implanted device continuously measures low-

frequency vibrations of the chest cavity that correspond to heart sounds.

The device's internal software processes these accelerometer signals to calculate the

amplitude of the S₃ sound on a daily basis.

Gold Standard Confirmation: On the same day as an in-office device interrogation, patients

undergo a comprehensive echocardiogram to assess systolic and diastolic function. Key

parameters include:

Left Ventricular Ejection Fraction (LVEF).

Mitral inflow E-wave deceleration time.

Presence of a restrictive filling pattern.

Data Analysis: The correlation between the device-measured S₃ amplitude and the various

echocardiographic parameters is analyzed. Receiver operating characteristic (ROC) curve

analysis is used to determine the optimal S₃ amplitude threshold for detecting specific
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echocardiographic abnormalities (e.g., restrictive filling pattern), and the corresponding

sensitivity and specificity are calculated.

Visualizing the Detection Workflows
The following diagrams illustrate the logical flow of the different S₃ detection methods.
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Click to download full resolution via product page

Figure 1. Workflow for S₃ detection via clinical auscultation.
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Figure 2. Workflow for phonocardiography (PCG)-based S₃ detection.
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Figure 3. Generalized workflow for automated S₃ detection using machine learning.

Conclusion
The choice of an S₃ detection method in a research or clinical trial setting depends on the

desired balance between objectivity, scalability, and the context of use.

Auscultation, while fundamental in clinical practice, suffers from significant operator

variability and lower sensitivity, making it less suitable for rigorous, quantitative clinical

studies.

Phonocardiography with computerized analysis provides a more objective and specific

measure of S₃ than auscultation alone. It is a non-invasive and accessible method that can

be standardized across study sites.

Automated methods, leveraging advanced signal processing techniques like wavelet

transforms or machine learning, demonstrate the highest sensitivity and specificity in

controlled studies. These methods are well-suited for large-scale data analysis where

consistency and high throughput are required.

Implantable devices offer the unique advantage of continuous, long-term monitoring of S₃,

which may provide superior prognostic power for predicting heart failure events compared to

episodic assessments.

For drug development professionals and researchers, automated and implantable device-

based methods offer the most promising avenues for sensitive and objective assessment of S₃

as a biomarker of cardiac function. While these technologies require specialized equipment
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and analytical expertise, their ability to provide quantitative and reproducible data makes them

powerful tools in evaluating the cardiovascular effects of therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1217805?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

